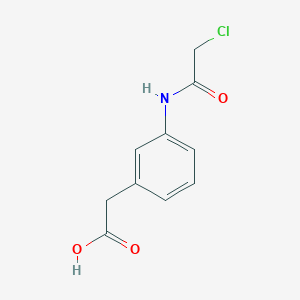

N-Chloroacetyl-3-aminophenylacetic acid

Description

BenchChem offers high-quality N-Chloroacetyl-3-aminophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Chloroacetyl-3-aminophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(2-chloroacetyl)amino]phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-6-9(13)12-8-3-1-2-7(4-8)5-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGAALXSTQWCQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CCl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261839 | |

| Record name | 3-[(2-Chloroacetyl)amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-51-3 | |

| Record name | 3-[(2-Chloroacetyl)amino]benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-Chloroacetyl)amino]benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance Within Chloroacetylation Chemistry

Chloroacetylation is a fundamental and widely employed transformation in organic synthesis, involving the introduction of a chloroacetyl group (-C(O)CH₂Cl) onto a substrate. This reaction is most commonly achieved through the use of chloroacetyl chloride or chloroacetic anhydride (B1165640) as the acylating agent. The N-chloroacetylation of amines, in particular, is a robust method for the formation of α-chloro amides, which are highly valuable synthetic intermediates. researchgate.net

The significance of N-Chloroacetyl-3-aminophenylacetic acid within this chemical space lies in its bifunctional nature. The chloroacetyl moiety serves as a potent electrophile, readily susceptible to nucleophilic substitution by a wide array of nucleophiles. This reactivity allows for the facile introduction of diverse functional groups, enabling the construction of larger and more complex molecules. The presence of the carboxylic acid group on the phenylacetic acid backbone provides an additional handle for chemical modification, such as esterification or amidation, further expanding its synthetic utility.

The chloroacetylation of aromatic amines, such as the parent 3-aminophenylacetic acid, is a well-established synthetic procedure. Typically, the reaction is carried out by treating the amine with chloroacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.net The conditions can be tailored to be highly chemoselective, favoring N-acylation over other potential reactions, especially in molecules with multiple functional groups. researchgate.nettandfonline.com

Importance of Phenylacetic Acid Scaffolds in Chemical Synthesis

The phenylacetic acid scaffold is a privileged structural motif found in a vast number of biologically active compounds and is a cornerstone in medicinal chemistry and drug discovery. mdpi.cominventivapharma.com Its derivatives exhibit a broad spectrum of pharmacological activities, underscoring the importance of this chemical framework.

The incorporation of the phenylacetic acid moiety into N-Chloroacetyl-3-aminophenylacetic acid provides a foundational structure that is recognized by various biological targets. This scaffold's prevalence in pharmaceuticals highlights its favorable physicochemical properties, which can contribute to desirable absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.

The versatility of the phenylacetic acid core allows for extensive structural modifications. The aromatic ring can be substituted at various positions to modulate electronic and steric properties, thereby influencing biological activity. Furthermore, the carboxylic acid group can be transformed into a variety of other functional groups, such as esters, amides, and ketones, providing a rich platform for the synthesis of diverse compound libraries. researchgate.net This inherent adaptability makes phenylacetic acid derivatives, including N-Chloroacetyl-3-aminophenylacetic acid, attractive starting materials for the development of novel therapeutic agents.

Overview of Research Trajectories for N Chloroacetylated Arylamine Derivatives

Precursor Synthesis of 3-Aminophenylacetic Acid

The foundation of synthesizing N-Chloroacetyl-3-aminophenylacetic acid lies in the effective production of 3-aminophenylacetic acid. This section details the evolution of synthetic methods for this key intermediate, from classical laboratory procedures to advanced industrial-scale manufacturing.

Traditional Synthetic Pathways for Aminophenylacetic Acids

Historically, the synthesis of aminophenylacetic acids has been approached through several classical organic reactions. A common strategy involves the reduction of the corresponding nitrophenylacetic acid. For instance, p-aminophenylacetic acid can be prepared by the reduction of p-nitrophenylacetic acid using reagents such as tin and hydrochloric acid, or ferrous sulfate (B86663) and ammonia. orgsyn.org Another established method is the hydrolysis of an aminobenzyl cyanide. orgsyn.org For example, p-aminophenylacetic acid can be obtained from the hydrolysis of p-aminobenzyl cyanide using concentrated hydrochloric acid. orgsyn.org These traditional methods, while effective on a laboratory scale, often involve harsh reaction conditions and the use of stoichiometric amounts of reducing agents, which can present challenges in terms of waste management and scalability.

A more specific example for the synthesis of 3-aminophenylacetic acid involves the hydrogenation of 3-nitrophenylacetic acid. In a typical procedure, a solution of 3-nitrophenylacetic acid in a solvent like absolute ethanol (B145695) is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst. prepchem.com This catalytic hydrogenation is generally carried out under pressure and at a slightly elevated temperature to ensure complete conversion. prepchem.com

Advanced and Industrial Preparation Techniques for 3-Aminophenylacetic Acid

With the increasing demand for 3-aminophenylacetic acid as a crucial intermediate in the pharmaceutical and chemical industries, more advanced and scalable synthetic routes have been developed. These methods prioritize efficiency, cost-effectiveness, and environmental considerations.

One patented industrial method for the preparation of 3-aminophenylacetic acid starts from p-nitrophenylacetonitrile. patsnap.comgoogle.com This multi-step process involves a sequence of reactions including reduction, acetylation, nitration, hydrolysis, esterification, deamination, and a final reduction and hydrolysis. patsnap.comgoogle.com This intricate pathway is designed for high selectivity and utilizes readily available and inexpensive raw materials. patsnap.com The key steps are outlined below:

Reduction of the nitro group of p-nitrophenylacetonitrile to an amino group. patsnap.comgoogle.com

Acetylation of the amino group to protect it during the subsequent nitration step. patsnap.comgoogle.com

Nitration to introduce a nitro group at the meta-position to the acetylamino group. google.com

Hydrolysis of the nitrile group to a carboxylic acid. patsnap.comgoogle.com

Esterification of the carboxylic acid. patsnap.comgoogle.com

Deamination of the original amino group. patsnap.comgoogle.com

Reduction of the newly introduced nitro group to an amino group. patsnap.comgoogle.com

Hydrolysis of the ester to yield the final 3-aminophenylacetic acid. patsnap.comgoogle.com

This comprehensive approach, while lengthy, is optimized for industrial production, minimizing the need for isolation and purification of intermediates. google.com

Another advanced technique involves the catalytic hydrogenation of 3-nitrophenylacetic acid, which is a more direct route. For example, 3-nitrophenylacetic acid can be hydrogenated in ethanol at 40°C and 40 psi in the presence of a 5% Pd/C catalyst. prepchem.com After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 3-aminophenylacetic acid. prepchem.com

N-Acylation Strategies for the Introduction of the Chloroacetyl Moiety

The final step in the synthesis of N-Chloroacetyl-3-aminophenylacetic acid is the N-acylation of 3-aminophenylacetic acid. This involves the formation of an amide bond between the amino group of 3-aminophenylacetic acid and a chloroacetyl group.

Direct Chloroacetylation with Chloroacetyl Chloride

The most direct and commonly employed method for the N-chloroacetylation of aromatic amines is the reaction with chloroacetyl chloride. semanticscholar.orgsphinxsai.com This is a nucleophilic acyl substitution reaction where the amino group of 3-aminophenylacetic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out at low temperatures, often between -20°C and 5°C, to control the exothermicity of the reaction and prevent the formation of byproducts. semanticscholar.orgsphinxsai.com

The reaction is generally performed in the presence of a base, such as triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. semanticscholar.orgsphinxsai.com The removal of HCl is crucial as it can protonate the starting amine, rendering it non-nucleophilic and thus halting the reaction.

A typical procedure involves dissolving 3-aminophenylacetic acid in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), followed by the addition of the base. semanticscholar.orgsphinxsai.com The reaction mixture is then cooled, and chloroacetyl chloride is added dropwise while maintaining the low temperature. sphinxsai.com After the addition is complete, the reaction is allowed to stir at room temperature for a period of time to ensure complete conversion. sphinxsai.com The product, N-Chloroacetyl-3-aminophenylacetic acid, can then be isolated by precipitation and filtration. sphinxsai.com

Optimization of Reaction Conditions for N-Chloroacetylation Efficiency and Selectivity

The efficiency and selectivity of the N-chloroacetylation reaction are highly dependent on several factors, including the choice of solvent, base, temperature, and reaction time. Optimization of these parameters is key to achieving high yields and purity of the desired product.

Table 1: Optimization of N-Chloroacetylation of Aromatic Amines

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TEA | Acetonitrile | -2 to 5 | 6 | 88 |

| 2 | TEA | Benzene (B151609) | -2 to 5 | 6 | 79 |

Data is generalized from studies on similar aromatic amines and may require specific optimization for 3-aminophenylacetic acid. semanticscholar.orgsphinxsai.com

The choice of base is critical. Sterically hindered, non-nucleophilic bases like DBU have been shown to be highly effective in promoting the reaction and achieving high yields. sphinxsai.com The solvent also plays a significant role, with polar aprotic solvents like THF and acetonitrile generally providing good results. semanticscholar.orgsphinxsai.com Temperature control is paramount to prevent side reactions. semanticscholar.org The reaction is typically initiated at a low temperature and then allowed to warm to room temperature. sphinxsai.com The reaction time can vary depending on the specific substrates and conditions, but progress is often monitored by thin-layer chromatography (TLC). sphinxsai.com

Solvent Effects and Catalysis in Amide Bond Formation

The formation of the amide bond in the N-chloroacetylation reaction can be influenced by the solvent system and the presence of catalysts. While organic solvents are commonly used, there is growing interest in developing more environmentally friendly methods using aqueous media.

Research has shown that N-chloroacetylation can be performed efficiently in a phosphate (B84403) buffer system. tandfonline.comresearchgate.net This approach offers the advantage of being more "green" and can lead to high chemoselectivity, particularly when dealing with substrates that have other reactive functional groups. tandfonline.comresearchgate.net In some cases, the use of a phosphate buffer can suppress the reactivity of other functional groups, leading to selective N-acylation. tandfonline.com

In addition to solvent choice, catalysis can also play a role in amide bond formation. While the reaction between an amine and an acyl chloride is often rapid and does not require a catalyst, certain catalytic systems can be employed to enhance the reaction rate or selectivity. For instance, acetic acid has been reported as a simple and inexpensive catalyst for the N-acylation of amines using esters as the acylating agent. rsc.orgresearchgate.netbath.ac.uk Although this is a different acylation system, it highlights the potential for catalytic approaches in amide synthesis. In the context of chloroacetylation with chloroacetyl chloride, the primary role of additives is typically as an acid scavenger rather than a true catalyst.

Alternative Synthetic Approaches to N-Chloroacetylated Phenylacetic Acid Derivatives

While the direct N-chloroacetylation of 3-aminophenylacetic acid is a primary route, several other strategies can be employed to synthesize the broader class of N-chloroacetylated phenylacetic acid derivatives. These alternatives often focus on constructing the core phenylacetic acid structure through different means or by varying the acylation conditions.

One significant alternative involves the palladium-catalyzed carbonylation of substituted benzyl (B1604629) halides. This method is a powerful tool for creating the phenylacetic acid framework. For example, various phenylacetic acid derivatives can be prepared from their corresponding benzyl chlorides by reaction with carbon monoxide in the presence of a palladium catalyst system. This approach is valued for its efficiency and tolerance of various functional groups on the aromatic ring.

Another versatile strategy is the use of multi-step synthetic sequences to build highly substituted phenylacetic acid derivatives. mdpi.comresearchgate.net These routes may begin with simpler aromatic precursors and employ a series of reactions to construct the final molecule. For instance, a synthetic pathway could involve a Suzuki coupling reaction to form a complex biaryl system, followed by a sequence of functional group manipulations—such as bromination, cyanation, and subsequent hydrolysis—to introduce the acetic acid side chain. mdpi.comresearchgate.net This modular approach allows for the synthesis of a wide array of derivatives with diverse substitution patterns.

Furthermore, variations in the N-acylation reaction itself provide alternative pathways. Instead of using highly reactive acyl chlorides, N-acylation can be achieved using esters as the acyl source, catalyzed by a simple organic acid like acetic acid. rsc.org This method offers a milder alternative for acylating amines. Benzotriazole chemistry also presents a green and efficient approach for the N-acylation of amines in an aqueous medium, which can be applied to the synthesis of various amides under mild conditions. nih.gov

The table below summarizes findings from a study on the chemoselective N-chloroacetylation of a model amino compound, highlighting the critical role of the reaction medium.

Table 1: Effect of Reaction Medium on Chemoselective N-Chloroacetylation Yields

| Entry | Buffer System | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetate (B1210297) Buffer | N-acylated | 65 |

| 2 | Citrate Buffer | N-acylated | 72 |

| 3 | Phosphate Buffer | N-acylated | 77 |

This table is generated based on data reported for the N-chloroacetylation of a model amino alcohol, illustrating the impact of different buffer systems on reaction efficiency. researchgate.net

A comparative overview of different synthetic routes to phenylacetic acid derivatives is provided in the following table.

Table 2: Comparison of Major Synthetic Routes to Phenylacetic Acid Derivatives

| Synthetic Route | Key Reagents & Catalysts | Typical Substrates | Key Features |

|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Pd complex (e.g., Pd(PPh₃)₂Cl₂), CO gas, Base | Benzyl halides | Efficient for creating the acetic acid moiety from readily available precursors. |

| Multi-Step Synthesis via Suzuki Coupling | Pd(PPh₃)₄, Boronic acids/esters, Na₂CO₃, followed by functionalization | Aryl halides, Anilines | Highly versatile for creating complex, sterically hindered, or poly-substituted derivatives. mdpi.comresearchgate.net |

| Alkylation of Aromatics | Sulfonyloxy-activated hydroxyacetic acid derivatives, Lewis acid (e.g., AlCl₃) | Substituted benzenes | Friedel-Crafts type reaction to directly attach the acetic acid precursor to an aromatic ring. google.com |

| Deamination of Phenylglycine Derivatives | Sulfonyl chloride, organic acid, reducing agent (e.g., NaBH₄) | Substituted phenylglycines | A route that proceeds through a deamination reaction to yield the final product. patsnap.com |

Article on the Chemical Compound “N-Chloroacetyl-3-aminophenylacetic acid” Remains Elusive Due to Lack of Specific Research Data

The N-chloroacetyl moiety, in general, is a versatile functional group that participates in a variety of chemical transformations. These reactions are primarily centered around the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack, and the potential for the entire chloroacetyl group to engage in intramolecular cyclization reactions.

Reactions Involving the N-Chloroacetyl Moiety

Nucleophilic Substitution Reactions at the Chloromethyl Group:

The chlorine atom of the N-chloroacetyl group is a good leaving group, facilitating nucleophilic substitution reactions. In principle, N-Chloroacetyl-3-aminophenylacetic acid could react with various nucleophiles, leading to the displacement of the chloride ion. This type of reaction is fundamental in synthetic organic chemistry for the introduction of a wide range of functional groups. However, specific examples and detailed research findings for this reaction with N-Chloroacetyl-3-aminophenylacetic acid are not documented in the searched literature.

Intramolecular Cyclization Reactions:

The structure of N-Chloroacetyl-3-aminophenylacetic acid, featuring a reactive N-chloroacetyl group and a phenylacetic acid backbone, suggests the potential for several intramolecular cyclization pathways. These reactions are often prompted by the spatial proximity of reactive centers within the molecule, leading to the formation of new ring systems.

Formation of Oxindole (B195798) Derivatives: The synthesis of oxindoles from α-chloroacetanilides is a known synthetic route. This transformation typically involves an intramolecular Friedel-Crafts-type reaction where the aromatic ring attacks the electrophilic carbon of the chloromethyl group. For N-Chloroacetyl-3-aminophenylacetic acid, such a cyclization would involve the phenyl ring acting as the nucleophile. While plausible, specific studies detailing the conditions and outcomes of this reaction for the target compound are absent from the available literature.

Synthesis of Beta-Lactam Derivatives: The formation of β-lactams from N-chloroacetylated amino acids is a well-established method. This intramolecular cyclization involves the deprotonation of the amide nitrogen or the α-carbon of the amino acid moiety, followed by a nucleophilic attack on the chloromethyl carbon. While this pathway is theoretically possible for N-Chloroacetyl-3-aminophenylacetic acid, no specific research has been found to substantiate this transformation.

Derivatization to Pyroglutamic Acid Analogues: The synthesis of pyroglutamic acid derivatives from N-chloroacetylated precursors has also been reported for certain amino acids. This transformation typically involves a 5-exo-tet cyclization. The applicability of this reaction to N-Chloroacetyl-3-aminophenylacetic acid has not been specifically investigated in the available scientific literature.

Cyclization to Dihydrocinnoline (B15445986) Systems: The formation of dihydrocinnoline systems would require a more complex reaction cascade, potentially involving the aromatic ring and the N-chloroacetyl group. There is no information in the reviewed literature to suggest that N-Chloroacetyl-3-aminophenylacetic acid undergoes such a transformation.

Reactions Involving the N-Chloroacetyl Moiety

Intermolecular Coupling Reactions

While the term "intermolecular coupling" typically refers to reactions between two separate molecules, a dominant and highly relevant transformation for N-Chloroacetyl-3-aminophenylacetic acid and its derivatives is intramolecular cyclization. This process can be viewed as an internal coupling reaction. The chloroacetyl group provides a reactive electrophile that can readily undergo intramolecular Friedel-Crafts-type reactions with the activated phenyl ring to form heterocyclic structures, most notably oxindoles.

The electron-donating nature of the acylated amino group activates the ortho and para positions of the aromatic ring, facilitating nucleophilic attack by the ring onto the electrophilic carbon of the chloroacetyl moiety. The cyclization is typically promoted by a Lewis acid catalyst, which enhances the electrophilicity of the chloroacetyl group. This reaction pathway is a crucial method for synthesizing 3-substituted oxindole derivatives, which are significant scaffolds in medicinal chemistry. rsc.orgresearchgate.net The reaction proceeds via the formation of a six-membered ring intermediate, leading to the stable oxindole core. mdpi.com

Table 1: Representative Conditions for Intramolecular Cyclization

| Catalyst | Solvent | Temperature | Outcome |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Dichloromethane | 0 °C to RT | Formation of 5-amino-2-oxindole-3-acetic acid derivative |

| Iron(III) Chloride (FeCl₃) | 1,2-Dichloroethane | Reflux | Oxindole formation |

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides. These transformations are fundamental in organic synthesis for creating prodrugs, linking molecular fragments, and constructing peptide-like structures.

The carboxylic acid moiety of N-Chloroacetyl-3-aminophenylacetic acid can be readily converted to its corresponding esters through classic esterification protocols. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com To drive the equilibrium towards the ester product, the alcohol is often used in excess, and the water generated during the reaction is typically removed, for instance, by azeotropic distillation. masterorganicchemistry.com

Ester hydrolysis, the reverse reaction, can be accomplished by treating the ester with excess water under either acidic or basic (saponification) conditions. Acid-catalyzed hydrolysis regenerates the carboxylic acid and the alcohol, while basic hydrolysis yields the carboxylate salt, which requires an acidic workup to protonate and isolate the carboxylic acid.

Table 2: Typical Reagents for Esterification

| Reaction | Reagent/Catalyst | Solvent | General Conditions |

|---|---|---|---|

| Esterification | Sulfuric Acid (H₂SO₄) | Excess Alcohol (e.g., Methanol, Ethanol) | Reflux with water removal masterorganicchemistry.com |

| Esterification | Thionyl Chloride (SOCl₂) | Alcohol | Formation of acyl chloride intermediate followed by alcoholysis |

| Esterification | EDCI, NaHCO₃ | Acetonitrile/Water | Mild conditions suitable for sensitive substrates organic-chemistry.org |

| Hydrolysis (Acidic) | Hydrochloric Acid (HCl) | Water/Dioxane | Reflux |

The carboxylic acid can be activated to form amide bonds with primary or secondary amines. This transformation is central to peptide synthesis and the creation of various bioactive molecules. Direct condensation of the carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. luxembourg-bio.com Therefore, coupling reagents are employed to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby activating it for nucleophilic attack by the amine. nih.govfishersci.co.uk

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. luxembourg-bio.comfishersci.co.uk Phosphonium salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), and uronium salts like HATU are also highly effective. luxembourg-bio.com These methods provide reliable and high-yielding routes to the corresponding amides under mild conditions.

Table 3: Common Peptide Coupling Reagents for Amide Formation

| Coupling Reagent | Additive | Base | Typical Solvent |

|---|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | N/A | Dichloromethane (DCM), Dimethylformamide (DMF) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxy-7-azabenzotriazole (HOAt) | Diisopropylethylamine (DIPEA) | DMF, DCM |

| HATU | N/A | DIPEA, Triethylamine (TEA) | DMF |

Aromatic Ring Functionalization and Derivatization

The phenyl ring of N-Chloroacetyl-3-aminophenylacetic acid is susceptible to electrophilic aromatic substitution (SEAr), allowing for the introduction of various functional groups. wikipedia.org The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents: the N-chloroacetylamino group and the acetic acid moiety.

The N-acetylamino group is a moderately activating, ortho-, para-directing group. The methylene (B1212753) carboxylic acid group is also weakly activating and ortho-, para-directing. The combined effect of these two groups directs incoming electrophiles primarily to positions 4 and 6 (ortho and para to the activating amino function). Position 2 is also activated but is more sterically hindered. Therefore, electrophilic substitution reactions like halogenation, nitration, and Friedel-Crafts acylation are expected to occur selectively at the C4 and C6 positions of the aromatic ring. masterorganicchemistry.comyoutube.com Control of reaction conditions is crucial to achieve mono-substitution and avoid polymerization or side reactions. For instance, strong acidic conditions required for nitration or Friedel-Crafts reactions can be complex due to the presence of the amide and carboxylic acid groups. youtube.com

Table 4: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Reagent/Catalyst | Predicted Major Product(s) |

|---|---|---|---|

| Bromination | Br⁺ | Br₂ / FeBr₃ | 4-Bromo- and 6-Bromo-N-chloroacetyl-3-aminophenylacetic acid |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 4-Nitro- and 6-Nitro-N-chloroacetyl-3-aminophenylacetic acid youtube.com |

| Friedel-Crafts Acylation | RCO⁺ | Acyl Chloride / AlCl₃ | 4-Acyl- and 6-Acyl-N-chloroacetyl-3-aminophenylacetic acid sigmaaldrich.comorganic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-Chloroacetyl-3-aminophenylacetic acid, providing precise information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-Chloroacetyl-3-aminophenylacetic acid is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the phenyl ring will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns (e.g., doublet, triplet, multiplet) revealing their substitution pattern and coupling with adjacent protons. The methylene (B1212753) protons of the acetic acid moiety (-CH₂COOH) would likely resonate as a singlet around 3.6 ppm. The methylene protons of the chloroacetyl group (-COCH₂Cl) are expected to appear as a singlet further downfield, around 4.2 ppm, due to the electron-withdrawing effect of the adjacent carbonyl and chlorine atom. The amide proton (-NH-) is anticipated to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears between 8.0 and 9.5 ppm. Finally, the acidic proton of the carboxylic acid group (-COOH) would be observed as a very broad singlet at a significantly downfield position, generally above 10.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm, while the amide carbonyl carbon will likely appear between 165-175 ppm. The carbons of the aromatic ring will show signals in the 110-140 ppm region. The methylene carbon of the acetic acid group is anticipated to resonate around 40-50 ppm, and the methylene carbon of the chloroacetyl group is expected at a similar or slightly more downfield shift due to the influence of the chlorine atom.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the proton and carbon signals. COSY spectra would reveal the coupling relationships between protons, helping to confirm the connectivity within the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon atom, allowing for a definitive assignment of the ¹³C NMR spectrum.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 1H |

| -NH- | 8.0 - 9.5 | Broad Singlet | 1H |

| Aromatic-H | 7.0 - 8.0 | Multiplets | 4H |

| -COCH₂Cl | ~ 4.2 | Singlet | 2H |

| -CH₂COOH | ~ 3.6 | Singlet | 2H |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| -C OOH | 170 - 180 |

| -NHC O- | 165 - 175 |

| Aromatic-C | 110 - 140 |

| -C H₂Cl | 40 - 50 |

| -C H₂COOH | 40 - 50 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in N-Chloroacetyl-3-aminophenylacetic acid by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a number of characteristic absorption bands. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. The amide functional group would give rise to several distinct bands: the N-H stretch is expected around 3300 cm⁻¹, and the amide I band (primarily C=O stretch) would be observed as a strong absorption in the region of 1650-1680 cm⁻¹. The amide II band (N-H bend and C-N stretch) would appear around 1550 cm⁻¹. The C-Cl stretch of the chloroacetyl group is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra, providing clear signals for the substituted benzene (B151609) ring. The C=O stretching vibrations would also be observable, although typically weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.

| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Amide | N-H Stretch | ~ 3300 |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 |

| Amide | N-H Bend (Amide II) | ~ 1550 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a critical technique for determining the molecular weight of N-Chloroacetyl-3-aminophenylacetic acid and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of this compound is approximately 227.65 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The presence of chlorine would be indicated by an isotopic pattern for the molecular ion and chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope.

Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, cleavage of the bond between the carbonyl group and the methylene chloride could lead to the loss of a •CH₂Cl radical. Another prominent fragmentation would be the loss of the carboxylic acid group as •COOH or H₂O and CO. Cleavage of the amide bond could also occur, leading to fragments corresponding to the chloroacetyl group and the 3-aminophenylacetic acid moiety.

| Fragment Ion (m/z) | Possible Identity |

| [M]+ | Molecular Ion |

| [M - 49]+ | Loss of •CH₂Cl |

| [M - 45]+ | Loss of •COOH |

| [M - 18]+ | Loss of H₂O |

| [M - 76]+ | Loss of •COCH₂Cl |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of N-Chloroacetyl-3-aminophenylacetic acid and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for determining the purity of the compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small amount of trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The compound would be detected using a UV detector, likely at a wavelength where the aromatic ring shows strong absorbance (around 254 nm). A pure sample would exhibit a single, sharp peak at a specific retention time under defined conditions. The presence of impurities would be indicated by additional peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis and for monitoring reactions. A silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The position of the compound on the developed plate is identified by its retention factor (Rf) value. The progress of a reaction can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot. Visualization of the spots can be achieved under UV light or by using a staining agent if the compounds are not UV-active.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, provided that a suitable single crystal of N-Chloroacetyl-3-aminophenylacetic acid can be grown.

A successful crystallographic analysis would provide detailed information on bond lengths, bond angles, and torsion angles within the molecule. It would also reveal the conformation of the molecule in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide functional groups, as well as potential halogen bonding involving the chlorine atom. This information is invaluable for understanding the solid-state properties of the compound and its potential interactions with other molecules. To date, the crystal structure of N-Chloroacetyl-3-aminophenylacetic acid has not been reported in the public domain.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

There is a notable absence of specific studies reporting quantum chemical calculations to determine the electronic structure and predict the reactivity of N-Chloroacetyl-3-aminophenylacetic acid. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to elucidate properties such as molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and atomic charges. This information is fundamental for understanding the molecule's stability, reactivity hotspots, and potential interaction mechanisms.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analysis and molecular dynamics (MD) simulations for N-Chloroacetyl-3-aminophenylacetic acid are not readily found in existing research. Conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which is crucial for its biological activity and physical properties. MD simulations would offer insights into the dynamic behavior of the molecule over time, including its flexibility and interactions with solvent molecules or biological targets.

Reaction Mechanism Elucidation through Computational Approaches

Computational studies focused on elucidating the reaction mechanisms involving N-Chloroacetyl-3-aminophenylacetic acid have not been prominently reported. Theoretical investigations could provide valuable, atomistic-level detail on potential synthetic routes or metabolic pathways, including the identification of transition states and the calculation of activation energies.

Virtual Screening Methodologies for Derivative Design

While virtual screening is a widely used technique for discovering new derivatives with enhanced properties, its specific application to design derivatives of N-Chloroacetyl-3-aminophenylacetic acid is not documented in the available literature. Such studies would involve screening large compound libraries against a biological target to identify molecules with similar or improved characteristics.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Derivatization

No specific Quantitative Structure-Activity Relationship (QSAR) models for the derivatization of N-Chloroacetyl-3-aminophenylacetic acid have been published. QSAR studies are instrumental in correlating the structural features of a series of compounds with their biological activity, thereby guiding the design of more potent and selective derivatives.

Applications in Advanced Organic and Heterocyclic Synthesis Research

Building Block for Complex Polycyclic and Heterocyclic Frameworks

The dual functionality of N-Chloroacetyl-3-aminophenylacetic acid makes it a prime candidate for the synthesis of a variety of heterocyclic and polycyclic systems. The presence of both an electrophilic chloroacetyl group and nucleophilic secondary amine (after potential initial reactions) or an activated aromatic ring allows for intramolecular cyclization strategies to build fused ring systems.

One of the key applications of N-chloroacetylated anilines is in the synthesis of quinolinone and benzodiazepine (B76468) cores, which are prevalent in many biologically active compounds. While direct examples utilizing N-Chloroacetyl-3-aminophenylacetic acid are not extensively documented in readily available literature, the general reactivity patterns of similar molecules provide a strong basis for its potential applications.

For instance, the intramolecular Friedel-Crafts type cyclization of N-acylaminophenylacetic acids is a known method for the construction of bicyclic lactams. In the case of N-Chloroacetyl-3-aminophenylacetic acid, under the influence of a Lewis acid, the chloroacetyl group could potentially acylate the aromatic ring, leading to the formation of a dihydroquinolinone derivative. The acetic acid side chain would be a key substituent on this newly formed heterocyclic core.

Furthermore, derivatives of this compound could serve as precursors to benzodiazepines. The synthesis of 1,4-benzodiazepines often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid. google.comwum.edu.plwum.edu.pl By modifying the carboxylic acid group of N-Chloroacetyl-3-aminophenylacetic acid and inducing cyclization, it is conceivable to construct benzodiazepine-like structures. The chloroacetyl group offers a handle for introducing further diversity into the final molecule.

The table below summarizes potential heterocyclic cores that could be synthesized from N-Chloroacetyl-3-aminophenylacetic acid based on known reactions of analogous compounds.

| Heterocyclic Core | Potential Synthetic Strategy | Key Reaction Type |

| Dihydroquinolinone | Intramolecular Friedel-Crafts acylation | Electrophilic Aromatic Substitution |

| Benzodiazepine | Multi-step synthesis involving cyclization | Nucleophilic Acyl Substitution, Cyclization |

| Diketopiperazine | Intermolecular or intramolecular condensation | Amide bond formation |

Intermediate in the Synthesis of Functionalized Phenylacetic Acid Analogues

N-Chloroacetyl-3-aminophenylacetic acid serves as an excellent intermediate for the synthesis of a wide array of functionalized phenylacetic acid analogues. The chloroacetyl group is a versatile electrophile that can readily react with various nucleophiles, allowing for the introduction of diverse functional groups.

The chlorine atom on the acetyl group can be displaced by a variety of nucleophiles such as amines, thiols, and alcohols. This nucleophilic substitution reaction provides a straightforward method to append different side chains to the phenylacetic acid backbone. For example, reaction with a primary or secondary amine would yield a glycinamide (B1583983) derivative of 3-aminophenylacetic acid.

These functionalized analogues are of interest in medicinal chemistry, as phenylacetic acid derivatives are known to exhibit a range of biological activities. google.com The ability to easily modify the structure of N-Chloroacetyl-3-aminophenylacetic acid allows for the creation of libraries of compounds for structure-activity relationship (SAR) studies.

The following table illustrates the types of functionalized phenylacetic acid analogues that can be synthesized from N-Chloroacetyl-3-aminophenylacetic acid.

| Nucleophile | Resulting Functional Group | Class of Phenylacetic Acid Analogue |

| Primary/Secondary Amine | Aminoacetyl | Glycinamide derivative |

| Thiol | Thioacetyl | Thioglycolic acid amide derivative |

| Alcohol/Phenol | Oxyacetyl | Glycolic acid ether amide derivative |

| Azide | Azidoacetyl | Azido derivative |

Precursor for Advanced Chemical Scaffolds and Molecular Probes

The inherent reactivity of N-Chloroacetyl-3-aminophenylacetic acid makes it a suitable precursor for the development of more complex chemical scaffolds and molecular probes. The phenylacetic acid moiety can be derivatized to incorporate reporter groups, such as fluorophores or biotin, while the chloroacetyl group can be used to attach the molecule to a biological target or another molecular entity.

For example, the carboxylic acid could be coupled with a fluorescent amine to generate a fluorescently labeled phenylacetic acid derivative. The remaining chloroacetyl group could then be used for covalent modification of proteins or other biomolecules, making it a useful tool for chemical biology research.

Furthermore, the bifunctional nature of this compound allows for its incorporation into larger, more complex molecular architectures. It can be used as a linker molecule to connect two different molecular fragments, with the phenylacetic acid portion providing a rigid scaffold.

Role in Multi-component Reactions and Cascade Sequences

While specific examples of N-Chloroacetyl-3-aminophenylacetic acid in multi-component reactions (MCRs) are not prevalent in the literature, its structure suggests potential utility in such transformations. nih.govbeilstein-journals.orgwindows.net MCRs are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step.

The amine and carboxylic acid functionalities of the parent 3-aminophenylacetic acid are suitable components for classic MCRs like the Ugi and Passerini reactions. After chloroacetylation, the reactivity of the amine is altered, but the carboxylic acid remains available. It is plausible that N-Chloroacetyl-3-aminophenylacetic acid could participate as the acidic component in a Passerini-type reaction, reacting with an aldehyde and an isocyanide to form an α-acyloxy amide derivative bearing the N-chloroacetylphenyl moiety.

Cascade reactions, which involve a series of intramolecular transformations, could also be initiated from this precursor. mdpi.comresearchgate.net For instance, an initial intermolecular reaction at the chloroacetyl group could be followed by an intramolecular cyclization involving the phenylacetic acid side chain or the aromatic ring. Such a sequence would allow for the rapid construction of complex heterocyclic systems from a relatively simple starting material. The selective and facile cyclization of N-chloroacetylated peptides has been demonstrated, suggesting that similar intramolecular reactions could be effective for this molecule. nih.gov

The potential of N-Chloroacetyl-3-aminophenylacetic acid in these advanced synthetic strategies highlights its value as a versatile building block in modern organic chemistry. Further research into its reactivity in these contexts is likely to uncover novel and efficient routes to valuable chemical entities.

Structure Reactivity Relationship Srr Investigations of N Chloroacetyl 3 Aminophenylacetic Acid Derivatives

Systematic Modification Strategies for Structural Diversification

The structural diversification of N-Chloroacetyl-3-aminophenylacetic acid is primarily achieved through systematic modifications of its core structure. The presence of several reactive sites—the carboxylic acid group, the secondary amine, the aromatic ring, and the active methylene (B1212753) group of the chloroacetyl moiety—allows for a wide range of derivatization strategies.

One common approach involves the modification of the carboxylic acid group . Esterification or amidation of the carboxylic acid function introduces a variety of functional groups, altering the molecule's polarity and steric bulk. For instance, reaction with different alcohols or amines can yield a library of esters or amides.

Another key strategy focuses on the aromatic ring . Electrophilic aromatic substitution reactions can introduce various substituents (e.g., nitro, halogen, alkyl groups) onto the phenyl ring. The position of these substituents is directed by the existing amino and acetylamino groups, influencing the electronic properties of the entire molecule.

Furthermore, the N-chloroacetyl group itself is a versatile handle for modification. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functionalities by reacting the parent compound with different nucleophiles.

Finally, the amino group can be a point of modification, although it is often acylated in the parent compound. Derivatization at this position, if the acetyl group is modified or removed, could further diversify the molecular scaffold.

These systematic modifications are instrumental in creating a diverse library of compounds for further reactivity studies. The deliberate and controlled alteration of the molecular structure allows for a detailed investigation of how specific structural features impact chemical reactivity.

Influence of Substituents on Chemical Transformation Pathways

Substituents introduced onto the N-Chloroacetyl-3-aminophenylacetic acid scaffold can significantly influence the pathways of chemical transformations. The nature and position of these substituents can dictate the regioselectivity and chemoselectivity of subsequent reactions.

A primary area of investigation is the intramolecular cyclization of N-chloroacetyl derivatives. The chloroacetyl group can react with the carboxylic acid moiety or the aromatic ring under appropriate conditions to form heterocyclic structures. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can either facilitate or hinder these cyclization reactions. For example, electron-donating groups can increase the nucleophilicity of the aromatic ring, promoting cyclization pathways that involve electrophilic attack on the ring.

The reactivity of the chloroacetyl group towards external nucleophiles is also heavily influenced by substituents. Substituents on the aromatic ring can modulate the electrophilicity of the carbonyl carbon and the carbon bearing the chlorine atom. This, in turn, affects the rate and outcome of nucleophilic substitution reactions.

Let's consider the hypothetical influence of different substituents on a key reaction, such as intramolecular cyclization:

| Substituent (on Phenyl Ring) | Position | Expected Influence on Intramolecular Cyclization (via Aromatic Ring) | Reaction Pathway |

|---|---|---|---|

| -NO₂ (Nitro) | ortho/para to amino group | Deactivating | Favors nucleophilic attack at the chloroacetyl group over aromatic cyclization. |

| -OCH₃ (Methoxy) | ortho/para to amino group | Activating | Promotes electrophilic aromatic substitution, potentially leading to cyclized products. |

| -Cl (Chloro) | meta to amino group | Weakly Deactivating | May slightly decrease the rate of aromatic cyclization compared to the unsubstituted compound. |

This table illustrates how the electronic nature of substituents can direct the molecule towards different reaction pathways, highlighting the importance of substituent effects in synthetic planning.

Electronic and Steric Effects on Reaction Outcomes

The outcomes of chemical reactions involving N-Chloroacetyl-3-aminophenylacetic acid derivatives are governed by a combination of electronic and steric effects imparted by the substituents.

Electronic effects are the result of substituents altering the electron density distribution within the molecule. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack and potentially increasing the rate of reactions where the ring acts as a nucleophile. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but potentially activating the chloroacetyl moiety towards nucleophilic attack.

The Hammett equation can be a useful tool to quantify the electronic influence of substituents on the reaction rates and equilibria of derivatives of N-Chloroacetyl-3-aminophenylacetic acid.

Steric effects arise from the spatial arrangement of atoms and groups within the molecule. Bulky substituents can hinder the approach of reactants to a particular reaction site, a phenomenon known as steric hindrance. This can affect the rate of reaction and can also influence the regioselectivity by favoring attack at less sterically crowded positions. For example, a large substituent ortho to the aminophenylacetic acid side chain could impede intramolecular reactions involving this side chain.

The interplay of these electronic and steric effects is often complex. A substituent might have an activating electronic effect but a deactivating steric effect, or vice versa. The net effect on the reaction outcome will depend on the specific reaction and the nature and position of the substituent.

Below is a hypothetical data table summarizing the combined effects of different substituents on a generic reaction of an N-Chloroacetyl-3-aminophenylacetic acid derivative:

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reaction Rate (e.g., Nucleophilic Substitution at Chloroacetyl) |

|---|---|---|---|---|

| -H | - | Neutral | Minimal | Baseline |

| -CH₃ | para | Weakly Donating | Small | Slight Increase |

| -C(CH₃)₃ | para | Weakly Donating | Large | Decrease (due to steric hindrance at the reaction center if the molecule folds) |

| -NO₂ | para | Strongly Withdrawing | Small | Significant Increase (due to activation of the electrophilic center) |

| -Br | ortho | Withdrawing (Inductive), Donating (Resonance) | Moderate | Moderate Increase (electronic effect likely dominates) |

Green Chemistry Principles in the Synthesis and Transformations of N Chloroacetyl 3 Aminophenylacetic Acid

Atom Economy and Reaction Efficiency Assessment

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.org A high atom economy signifies a more sustainable process with minimal waste generation at the molecular level. tandfonline.com

The synthesis of N-Chloroacetyl-3-aminophenylacetic acid typically involves the N-chloroacetylation of 3-aminophenylacetic acid. The key transformation is the reaction of the amino group with an acetylating agent, commonly chloroacetyl chloride.

The balanced chemical equation for this step is: C₈H₉NO₂ (3-aminophenylacetic acid) + C₂H₂Cl₂O (chloroacetyl chloride) → C₁₀H₁₀ClNO₃ (N-Chloroacetyl-3-aminophenylacetic acid) + HCl (hydrochloric acid)

The theoretical atom economy for this reaction can be calculated using the molecular weights of the reactants and the desired product.

| Compound | Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| 3-Aminophenylacetic acid | C₈H₉NO₂ | 151.16 | Reactant |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | Reactant |

| N-Chloroacetyl-3-aminophenylacetic acid | C₁₀H₁₀ClNO₃ | 227.64 | Desired Product |

| Hydrochloric acid | HCl | 36.46 | By-product |

Total Mass of Reactants: 264.10 g/mol

Mass of Desired Product: 227.64 g/mol

Atom Economy (%): 86.2%

Use of Sustainable Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental performance of a chemical process. Traditional syntheses of phenylacetic acid derivatives often employ hazardous and volatile organic solvents (VOCs). For example, a patented industrial preparation of 3-aminophenylacetic acid uses dichloroethane, a chlorinated solvent with significant environmental and health concerns. google.compatsnap.com Similarly, the nitration steps in these routes require large quantities of concentrated sulfuric and nitric acids, which are corrosive and generate substantial acidic waste. google.com

Modern approaches focus on replacing these hazardous substances with more sustainable alternatives.

Solvents: Research into acylation and other reactions has highlighted several greener solvent systems. Deep eutectic solvents (DESs), such as those formed from choline (B1196258) chloride and zinc chloride, can act as both a catalyst and a non-toxic, biodegradable solvent medium for acylation reactions. rsc.orgrsc.org For the N-chloroacetylation step, conducting the reaction in an aqueous phosphate (B84403) buffer has been shown to be a highly efficient and chemoselective method, avoiding the use of organic solvents entirely. tandfonline.comresearchgate.net This bio-compatible condition represents a significant advancement in green synthesis. researchgate.net

Reagents: The reduction of a nitro group to an amine is a key step in the synthesis of the 3-aminophenylacetic acid precursor. Traditional methods often use stoichiometric reducing agents like iron powder in acetic acid, which generates large amounts of iron sludge as waste. google.compatsnap.com A much greener alternative is catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), where hydrogen is the only reagent and water is the only by-product, resulting in a significantly cleaner process. prepchem.com

Waste Minimization and By-product Management

Waste minimization is a cornerstone of green chemistry, encapsulated in the first principle: "It is better to prevent waste than to treat or clean up waste after it has been created." frontiersin.org In the synthesis of N-Chloroacetyl-3-aminophenylacetic acid, waste is generated at multiple stages.

The N-chloroacetylation reaction itself, using chloroacetyl chloride, produces one equivalent of hydrochloric acid (HCl) as a by-product. tandfonline.com This acidic waste must be neutralized, which adds to the process cost and creates salt waste. While the atom economy is high, the generation of a corrosive by-product is a drawback. Alternative acylating agents that produce more benign by-products, such as using acetic acid in the presence of a dehydrating agent which produces only water, are being explored for other acylation reactions. chemrxiv.org

Adopting catalytic methods drastically reduces waste. Catalytic hydrogenation, for example, is a clean reduction method with high atom economy and minimal by-products. prepchem.com Similarly, designing synthetic routes that avoid unnecessary derivatization and protection steps is a key strategy for waste prevention.

Development of Catalytic and Energy-Efficient Synthetic Routes

The ninth principle of green chemistry advocates for the use of catalytic reagents over stoichiometric ones. frontiersin.org Catalysts are used in small amounts and can be recycled, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream.

| Process Step | Traditional (Stoichiometric) Method | Greener (Catalytic) Method |

|---|---|---|

| Nitro Group Reduction | Iron powder and acid. google.com Generates large volumes of iron sludge. | Catalytic hydrogenation (e.g., H₂ with Pd/C catalyst). prepchem.com High efficiency, water as the main by-product. |

| Acylation | Often requires stoichiometric amounts of a base (e.g., pyridine, triethylamine) to scavenge HCl by-product. frontiersin.org | Use of catalytic acetic acid with esters as the acyl source, or use of reusable catalysts like deep eutectic solvents. rsc.orgrsc.org |

By systematically applying these green chemistry principles—maximizing atom economy, utilizing sustainable materials, minimizing waste, and employing catalytic and energy-efficient methods—the synthesis of N-Chloroacetyl-3-aminophenylacetic acid can be transformed from a process with a considerable environmental footprint to a more sustainable and economically viable operation.

Q & A

Q. What are the optimal synthetic conditions for N-Chloroacetyl-3-aminophenylacetic acid to maximize yield and purity?

Methodological Answer:

- Reaction Optimization : Use a stepwise approach: first, acetylate 3-aminophenylacetic acid under mild conditions (e.g., chloroacetyl chloride in dichloromethane at 0–5°C) to avoid over-chlorination. Monitor pH to prevent side reactions like hydrolysis.

- Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Validate purity via HPLC (≥98%) with UV detection at 254 nm .

- Yield Enhancement : Optimize stoichiometry (1:1.2 molar ratio of 3-aminophenylacetic acid to chloroacetyl chloride) and reaction time (2–4 hours).

Q. How can spectroscopic techniques confirm the structural integrity of N-Chloroacetyl-3-aminophenylacetic acid?

Methodological Answer:

- NMR Analysis : Acquire H and C NMR spectra to verify the chloroacetyl group (e.g., carbonyl resonance at ~168–170 ppm) and aromatic protons (δ 7.2–7.8 ppm). Compare with simulated spectra from computational tools like ACD/Labs or literature benchmarks .

- IR Spectroscopy : Confirm C=O stretches (1720–1740 cm) and N–H bending (amide I/II bands at ~1550–1650 cm). Use KBr pellet preparation for solid-state analysis .

- Mass Spectrometry : Perform HRMS (ESI+) to validate molecular ion peaks (e.g., [M+H] at m/z calculated for CHClNO).

Q. What storage conditions ensure the stability of N-Chloroacetyl-3-aminophenylacetic acid in laboratory settings?

Methodological Answer:

- Temperature : Store at –20°C in airtight, amber vials to minimize thermal degradation and photolytic cleavage of the chloroacetyl group .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis. Conduct stability tests via periodic HPLC analysis over 6–12 months .

Advanced Research Questions

Q. How do pH variations in aqueous solutions affect the reactivity of N-Chloroacetyl-3-aminophenylacetic acid?

Methodological Answer:

- Kinetic Studies : Perform pH-rate profiling (pH 2–10) using buffered solutions. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) or LC-MS. Acidic conditions (pH < 4) may accelerate hydrolysis, while neutral/basic conditions favor nucleophilic substitution .

- Mechanistic Insights : Use O isotopic labeling to track hydrolysis pathways. Computational modeling (e.g., DFT) can predict transition states and activation energies .

Q. How can batch-to-batch bioactivity discrepancies in N-Chloroacetyl-3-aminophenylacetic acid be resolved?

Methodological Answer:

- Impurity Profiling : Analyze impurities (e.g., dichloroacetyl byproducts) via GC-MS or H NMR. Use spiking experiments to correlate impurity levels with bioactivity changes .

- Bioassay Standardization : Validate biological assays with internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3). Apply statistical tools (ANOVA, PCA) to identify outlier batches .

Q. What computational strategies predict interactions between N-Chloroacetyl-3-aminophenylacetic acid and biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases). Parameterize the chloroacetyl group with quantum-mechanical charge distributions .

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Analyze hydrogen bonding and hydrophobic interactions with PyMOL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.